Vecuronium bromide is classified as a neuromuscular blocking agent, specifically a non-depolarizing agent. It is chemically designated as 1-(3α,17β-Dihydroxy-2β-piperidino-5α-androstan-16β,5α-yl)-1-methylpiperidinium bromide diacetate. The compound's molecular formula is with a molecular weight of approximately 637.73 g/mol .
The synthesis of vecuronium bromide involves several steps that optimize yield and purity. A notable synthesis route includes the following key steps:
Vecuronium bromide features a complex steroidal structure characterized by its piperidine moiety. The structural representation includes:
Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to confirm the structure, revealing characteristic shifts that correspond to various hydrogen and carbon environments in the molecule .
Vecuronium bromide participates in several chemical reactions relevant to its synthesis and functionality:
These reactions are typically conducted under controlled conditions (temperature, solvent choice) to ensure high yields and purity of the final product .
Vecuronium bromide acts primarily at the neuromuscular junction by blocking the action of acetylcholine on nicotinic receptors located on the motor end plate of skeletal muscles. Its mechanism can be summarized as follows:
The onset of action typically occurs within 2-3 minutes after intravenous administration, with a duration of effect lasting approximately 30-60 minutes depending on dosage .
Vecuronium bromide is widely used in medical settings for various applications:
The development of vecuronium bromide traces back to ethnobotanical observations of South American poisons. In 1862, explorer Don Ramon Páez documented "guachamaca," a plant-derived toxin (Malouetia nitida or Malouetia schomburgki) used by Indigenous communities to paralyze prey. This toxin inspired scientific investigations into steroidal compounds with neuromuscular blocking properties [1] [9]. In 1960, researchers isolated malouetine from Malouetia bequaertiana roots, marking the first identified steroidal neuromuscular blocker [1]. Systematic optimization of the aminosteroid nucleus led to pancuronium bromide (1964), named for its structural elements: p(iperidino)an(drostane)cur(arizing)-onium [1] [9]. A 1973 study by Savage and colleagues explored mono-quaternary analogues of pancuronium, culminating in vecuronium’s identification as a clinically viable candidate [1].
Table 1: Key Milestones in Steroidal NMBA Discovery
Year | Development | Significance |
---|---|---|
1862 | Documentation of "guachamaca" poison | Ethnobotanical origin of steroidal NMBA concept |
1960 | Isolation of malouetine | First steroidal NMBA identified |
1964 | Synthesis of pancuronium bromide | Prototype bis-quaternary aminosteroid NMBA |
1973 | Mono-quaternary analogues reported | Structural foundation for vecuronium |
Vecuronium bromide (4) is the monoquaternary homolog of pancuronium (2), differing solely by the absence of a methyl group at the 2β-nitrogen position (Fig. 1). This modification eliminated pancuronium’s vagolytic effects while preserving neuromuscular blocking potency [6] [9]:
Pancuronium: R₁, R₂ = CH₃ (bis-quaternary) Vecuronium: R₁ = H, R₂ = CH₃ (mono-quaternary)
The synthesis of vecuronium starts from epiandrosterone (12), proceeding through advanced intermediates like 2α,3α:16α,17α-diepoxy-17β-acetoxy-5α-androstane (8). Critical steps include:
A 2021 crystallographic study confirmed vecuronium’s stereochemistry, with ten stereogenic centers at C-2, C-3, C-5, C-8, C-9, C-10, C-13, C-14, C-16, and C-17. The 2β and 16β piperidino groups are essential for nicotinic receptor affinity [8]. The mono-quaternary structure reduces lipid solubility compared to pancuronium, shortening its duration of action and minimizing cardiovascular side effects [5] [7].
Table 2: Synthesis Pathway of Vecuronium Bromide
Intermediate | Key Reaction | Structural Feature |
---|---|---|
Epiandrosterone | Oxidation/Protection | Androstane backbone with 3β-OH, 17-ketone |
Compound 8 | Double epoxidation | 2α,3α- and 16α,17α-epoxides |
Compound 10 | Piperidine addition | 2β-piperidino, 16β-piperidino groups |
Vecuronium | N-Methylation, acetylation | 2β-N⁺-methylpiperidinium, 3α/17β-diacetate |
Vecuronium bromide received FDA approval in 1984, driven by its intermediate duration (45–65 min) and hemodynamic stability [1] [7]. Unlike earlier NMBAs, it showed:
Its rapid adoption replaced pancuronium in hemodynamically unstable patients. The WHO added vecuronium to its List of Essential Medicines (2019) due to its reversibility with sugammadex or cholinesterase inhibitors, and predictable pharmacokinetics across populations [1] [5]. Analytical innovations, like LC-MS/MS with ion-pair extraction (detection limit: 2–10 ng/g), enabled forensic quantification in biological specimens, underscoring its societal impact beyond anesthesia [4] [10].
Table 3: Comparative NMBA Activity Profile
Parameter | Pancuronium | Vecuronium | Clinical Advantage |
---|---|---|---|
Structure | Bis-quaternary | Mono-quaternary | Reduced vagolytic activity |
Potency (ED₉₀) | 0.07 mg/kg | 0.057 mg/kg | Higher potency per mg |
Recovery (25–75%) | 30–45 min | 15–25 min | Faster reversal |
Cardiovascular | Tachycardia | Neutral | Safer in cardiac patients |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7